2-Chloro-4-fluoro-3-iodobenzaldehyde
Description
Strategic Importance of Halogenated Aromatic Aldehydes as Chemical Building Blocks
Halogenated aromatic aldehydes are foundational building blocks in organic synthesis. The aldehyde functional group is highly versatile, participating in a wide array of chemical transformations such as nucleophilic additions, condensations, and oxidations. The halogen substituents serve as reactive handles for cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck couplings), allowing for the construction of intricate carbon-carbon and carbon-heteroatom bonds. This dual functionality makes them critical in the synthesis of pharmaceuticals, agrochemicals, and materials science. For instance, compounds like 3-Chloro-4-fluorobenzaldehyde are utilized in the synthesis of various therapeutic agents. chemimpex.com
Overview of Research Trajectories for Multifunctionalized Benzaldehyde (B42025) Derivatives
Current research on multifunctionalized benzaldehydes focuses on developing novel synthetic methods that allow for precise control over the substitution pattern on the aromatic ring. The introduction of multiple, different halogens is a key strategy for fine-tuning the reactivity and biological activity of target molecules. For example, methods for the ortho-iodination of benzaldehyde derivatives are being explored to create precursors for cross-coupling reactions. google.com The synthesis of related compounds, such as 2-chloro-4-fluoro-1-iodobenzene, indicates that precursors for complex benzaldehydes are actively being developed and utilized in synthetic chemistry.
Historical Context and Evolution of Synthetic Strategies for Aromatic Aldehydes
The synthesis of aromatic aldehydes has a rich history, with classical methods including the Gattermann, Vilsmeier-Haack, and Stephen aldehyde syntheses. Over time, these methods have been refined and supplemented by modern transition-metal-catalyzed approaches. The development of processes for producing fluorobenzaldehydes from other halogenated benzaldehydes through halogen exchange (halex) reactions represents a significant advancement. google.com Furthermore, patents describe various strategies for preparing fluorinated and chlorinated benzaldehydes, highlighting the industrial importance of these compounds and the continuous evolution of their synthetic routes. google.com The direct iodination of substituted benzaldehydes is also an area of ongoing development, offering more efficient pathways to valuable intermediates like 4-fluoro-3-iodobenzaldehyde. google.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H3ClFIO |
|---|---|
Molecular Weight |
284.45 g/mol |
IUPAC Name |
2-chloro-4-fluoro-3-iodobenzaldehyde |
InChI |
InChI=1S/C7H3ClFIO/c8-6-4(3-11)1-2-5(9)7(6)10/h1-3H |
InChI Key |
VDPMJKHBCCULDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)Cl)I)F |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 4 Fluoro 3 Iodobenzaldehyde
De Novo Synthesis of 2-Chloro-4-fluoro-3-iodobenzaldehyde Precursors
The core of synthesizing this compound lies in the precise installation of the three different halogen atoms onto the benzene (B151609) ring. The regiochemical outcome of the halogenation steps is dictated by the directing effects of the substituents already present on the ring and the specific methodology employed.
Regioselective Halogenation Approaches for Substituted Benzaldehydes
Regioselective halogenation is a cornerstone for the synthesis of halogenated benzaldehydes. The introduction of chlorine, fluorine, and iodine onto a benzaldehyde (B42025) scaffold requires careful strategic planning due to the different reactivities and directing effects of the halogens and the aldehyde group. The aldehyde group is a deactivating, meta-directing group in electrophilic aromatic substitution.
Common approaches to achieve specific substitution patterns include:
Electrophilic Aromatic Substitution: The sequence of halogenation is critical. For instance, starting with 4-fluorobenzaldehyde (B137897), subsequent halogenation can be directed. A process for the bromination and chlorination of 4-fluorobenzaldehyde in oleum, optionally with iodine as a catalyst, has been developed to produce 3-halo-4-fluorobenzaldehydes. googleapis.com This demonstrates the feasibility of introducing a halogen ortho to the aldehyde group and meta to the fluorine atom.
Enzyme-Catalyzed Halogenation: FAD-dependent halogenase enzymes, such as RebH, can offer high regioselectivity that overrides the usual electronic preferences of the aromatic ring. nih.gov These enzymes utilize FADH₂ to oxidize a halide ion, which then halogenates the substrate at a specific position determined by the enzyme's active site. nih.gov
Directed C-H Halogenation: Directing groups can be employed to act as internal ligands, facilitating C-H activation and subsequent halogenation at a specific position, often ortho to the directing group. rsc.org This strategy provides excellent control over regioselectivity. rsc.org
| Halogenation Method | Reagents/Catalyst | Typical Position of Halogenation | Key Features |
| Electrophilic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃, AlCl₃) | Ortho/Para to activating groups, Meta to deactivating groups | Standard method, regioselectivity can be an issue in complex molecules. |
| Electrophilic Bromination | Br₂, Lewis Acid | Ortho/Para to activating groups, Meta to deactivating groups | Similar to chlorination, often more selective. |
| Electrophilic Iodination | I₂, Oxidizing Agent (e.g., HNO₃, H₂O₂) | Ortho/Para to activating groups | The least reactive electrophilic halogenation. |
| Directed C-H Halogenation | Transition Metal Catalyst + Directing Group | Ortho to the directing group | High regioselectivity, allows for functionalization of otherwise inert C-H bonds. rsc.org |
| Enzymatic Halogenation | Halogenase Enzyme (e.g., RebH), FAD, O₂, Halide Salt | Site-specific, determined by enzyme structure | High selectivity, environmentally benign conditions. nih.gov |
Directed Ortho Metalation Strategies for Functionalization
Directed Ortho Metalation (DoM) is a powerful technique for the regioselective synthesis of polysubstituted aromatic compounds. chem-station.com This strategy involves the deprotonation of the position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching the resulting aryllithium species with an electrophile. chem-station.com
The aryl O-carbamate group is one of the most powerful DMGs. nih.gov For the synthesis of the target molecule, a plausible strategy would involve starting with a phenol, converting it to an O-carbamate, and then using sequential DoM reactions to introduce the halogen substituents. While the aldehyde group itself reacts with organolithiums, it can be protected in situ using a deprotonated chelating diamine to allow for ortho lithiation. chem-station.com
A potential DoM strategy could involve:
Starting with a precursor like 4-fluoro-3-iodophenol.
Protection of the hydroxyl group as a potent DMG (e.g., carbamate).
Directed ortho metalation at the C2 position, ortho to the DMG.
Quenching with a chlorinating agent (e.g., hexachloroethane) to install the chloro group.
Deprotection and subsequent conversion of the hydroxyl group to the aldehyde functionality.
Palladium-catalyzed reactions using transient directing groups have also been developed for the ortho C-H functionalization of benzaldehydes, including methylation and fluorination. nsf.gov
Aldehyde Group Formation from Aromatic Substrates
The final step in the synthesis of this compound often involves the formation of the aldehyde group from a suitable precursor. Several reliable methods are available for this transformation.
Selective Oxidation of Benzylic Alcohols and Methyl Arenes
The selective oxidation of a corresponding benzylic alcohol (2-chloro-4-fluoro-3-iodobenzyl alcohol) is a common and effective method for synthesizing the target aldehyde. Over-oxidation to the carboxylic acid must be avoided. Modern methods often employ selective catalysts under mild conditions.
Catalytic Oxidation: Cobalt single atoms supported on nitrogen-doped carbon have shown excellent performance for the oxidation of benzyl (B1604629) alcohol to benzaldehyde, achieving high conversion and selectivity. rsc.org
Photochemical Oxidation: Eosin Y can act as a metal-free photocatalyst for the aerobic oxidation of benzyl alcohols to aldehydes using visible light and O₂ as the oxidant, offering good functional group tolerance. organic-chemistry.org
Oxidation with Nitrates: Ferric nitrate (B79036) can effectively oxidize benzyl alcohol under mild conditions, with the active oxidant being NO₂ formed from the decomposition of the nitrate. frontiersin.org
The oxidation of a methyl group on a methyl arene (like 2-chloro-4-fluoro-3-iodotoluene) is another viable route. The Etard reaction, which uses chromyl chloride (CrO₂Cl₂), can convert a methyl group to an aldehyde by forming a chromium complex that is subsequently hydrolyzed. ncert.nic.in
| Oxidation Method | Substrate | Reagents/Catalyst | Yield/Selectivity |
| Co Single Atom Catalysis | Benzyl Alcohol | Co₁/NC, O₂ | ~95% conversion, >99% selectivity. rsc.org |
| Photocatalysis | Benzyl Alcohol | Eosin Y, O₂, Blue LED | Good to excellent yields. organic-chemistry.org |
| Nitrate Oxidation | Benzyl Alcohol | Fe(NO₃)₃ | ~95% conversion. frontiersin.org |
| Etard Reaction | Methyl Arene | CrO₂Cl₂, CCl₄ then H₂O | Stops oxidation at the aldehyde stage. ncert.nic.in |
Reduction of Carboxylic Acid Derivatives (e.g., Esters, Amides, Nitriles)
The partial reduction of carboxylic acid derivatives offers a pathway to aldehydes from more highly oxidized precursors. Strong reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce these derivatives all the way to alcohols. chemistrysteps.com Therefore, less reactive or sterically hindered hydride reagents are required to stop the reduction at the aldehyde stage. idc-online.comlibretexts.org
Reduction of Esters: Esters can be reduced to aldehydes using diisobutylaluminum hydride (DIBAL-H). The reaction is typically performed at low temperatures (-78 °C) to prevent further reduction of the aldehyde product. libretexts.org
Reduction of Acid Chlorides: Acid chlorides are more reactive than esters and can be reduced to aldehydes using a milder reducing agent, lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H). libretexts.org
Reduction of Nitriles: Nitriles can be reduced to an intermediate imine using stannous chloride and HCl (Stephen reaction) or DIBAL-H, which is then hydrolyzed to the corresponding aldehyde. ncert.nic.in
| Reducing Agent | Substrate | Key Conditions |
| Diisobutylaluminum hydride (DIBAL-H) | Esters, Nitriles | Low temperature (e.g., -78 °C) followed by aqueous workup. libretexts.org |
| Lithium tri-tert-butoxyaluminum hydride (LiAl(Ot-Bu)₃H) | Acid Chlorides | Milder than LiAlH₄, allows isolation of the aldehyde. libretexts.org |
| Stannous Chloride / HCl (Stephen Reaction) | Nitriles | Forms an iminium salt intermediate, then hydrolysis. ncert.nic.in |
Hydrolysis of Dihalomethyl Aromatics
This method involves the synthesis of a dihalomethyl arene, which is then hydrolyzed to the aldehyde. A plausible route starts with 2-chloro-4-fluoro-3-iodotoluene.
Radical Halogenation: The toluene (B28343) derivative undergoes free-radical halogenation (e.g., with chlorine gas under UV irradiation) to form the corresponding dihalomethyl compound (e.g., 1-(dichloromethyl)-2-chloro-4-fluoro-3-iodobenzene). A patented process describes the chlorination of 2-chloro-4-fluorotoluene (B151448) under UV light. google.com
Hydrolysis: The resulting geminal dihalide is then hydrolyzed to the benzaldehyde. This step can be carried out with water, often in the presence of a catalyst or phase-transfer agent.
This approach is particularly useful in industrial settings due to the availability of the starting toluene derivatives.
Late-Stage Functionalization and Halogen Exchange Reactions
Late-stage functionalization (LSF) encompasses chemical transformations performed on complex molecules at the final stages of a synthetic sequence. wikipedia.orgmpg.de This approach is highly valuable as it allows for the rapid diversification of advanced intermediates, bypassing the need for lengthy de novo syntheses. wikipedia.org For a molecule such as this compound, LSF strategies could involve the introduction of the iodine atom onto a pre-existing 2-chloro-4-fluorobenzaldehyde (B1630644) scaffold or the exchange of another halogen, like bromine, for iodine.
The Finkelstein reaction classically describes the conversion of alkyl chlorides or bromides to alkyl iodides via a nucleophilic substitution (SN2) mechanism, often using sodium iodide in acetone. iitk.ac.inwikipedia.org This process is driven to completion by the precipitation of the less soluble sodium chloride or bromide. wikipedia.org However, this direct SN2 pathway is not feasible for aryl halides due to the strength of the carbon-halogen bond and the steric hindrance of the aromatic ring. wikipedia.org
To overcome this limitation, transition-metal-catalyzed versions, often termed "aromatic Finkelstein reactions," have been developed. nih.govscienceinfo.com These reactions enable the exchange of one halogen for another on an aromatic ring. nih.gov Catalytic systems based on copper or nickel are commonly employed to facilitate this transformation. wikipedia.orgscienceinfo.com For instance, the synthesis of this compound could be envisioned starting from a 3-bromo-2-chloro-4-fluorobenzaldehyde (B14769747) precursor. The aromatic Finkelstein reaction would then involve the displacement of the bromide with an iodide ion.
Nickel-catalyzed systems were among the first to be developed for this purpose. nih.gov The mechanism typically involves the generation of a Ni(0) species, which undergoes oxidative addition to the aryl-bromide bond, followed by ligand exchange with an iodide source and subsequent reductive elimination to yield the aryl iodide. researchgate.net Copper-catalyzed systems, often utilizing copper(I) iodide with a diamine ligand, have also proven to be highly effective for these transformations. wikipedia.orgscienceinfo.com
Table 1: General Conditions for Aromatic Finkelstein Reactions
| Catalyst System | Halide Source | Solvent | Temperature (°C) | Precursor Type |
| NiBr₂ / PBu₃ | KI | HMPA | 140 | Aryl Bromide |
| CuI / Diamine Ligand | NaI | Dioxane | 110 | Aryl Bromide |
| Ni(COD)₂ / Ligand | NaI | Toluene | 80-120 | Aryl Bromide/Chloride |
| Photo-induced (metal-free) | NaI / I₂ (cat.) | DMSO | Room Temp | Aryl Bromide |
This table presents generalized conditions based on literature for aromatic Finkelstein reactions and may require optimization for specific substrates.
An alternative late-stage functionalization approach is the direct introduction of an iodine atom onto the aromatic ring of a precursor like 2-chloro-4-fluorobenzaldehyde. This is typically achieved through electrophilic aromatic substitution.
Electrophilic Iodination involves the attack of an electrophilic iodine species (I+) on the electron-rich aromatic ring. The regioselectivity of this reaction is governed by the directing effects of the existing substituents. In the case of 2-chloro-4-fluorobenzaldehyde, the fluorine atom is an ortho-, para-director, while the chlorine is also an ortho-, para-director, and the aldehyde group is a meta-director. The position targeted for iodination (C3) is ortho to both the fluorine and chlorine atoms.
Various reagents can be used to generate the electrophilic iodine source. organic-chemistry.orgmdpi.com A common method involves the use of molecular iodine (I₂) in the presence of a strong oxidizing agent, such as periodic acid or silver nitrate, which generates a more potent electrophile. tandfonline.com Another effective system is the use of N-iodosuccinimide (NIS) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. google.com This latter method has been successfully applied to the direct iodination of 4-fluorobenzaldehyde to produce 4-fluoro-3-iodobenzaldehyde, demonstrating the feasibility of iodinating ortho to a fluorine atom in a benzaldehyde system. google.com The iodination of chlorinated aromatic compounds has also been achieved using silver salts in conjunction with iodine. nih.gov
Table 2: Reagent Systems for Electrophilic Aromatic Iodination
| Iodine Source | Co-reagent / Catalyst | Typical Solvent | Key Feature |
| I₂ | Periodic Acid (HIO₄) | Acetic Acid / H₂O | Good for activated rings. |
| I₂ | Silver Nitrate (AgNO₃) | Ethanol (B145695) / Acetonitrile (B52724) | Silver salt activates iodine. |
| N-Iodosuccinimide (NIS) | Trifluoromethanesulfonic Acid | Acetonitrile / CH₂Cl₂ | Highly effective for less activated rings. |
| I₂ | (NH₄)₂S₂O₈ | H₂O / Acetonitrile | Uses persulfate as an oxidant. mdpi.com |
| I₂ | NaIO₄ / H₂SO₄ | Sulfuric Acid | Generates a strong electrophilic I+ reagent for deactivated arenes. organic-chemistry.org |
Nucleophilic Iodination represents a different mechanistic pathway. Nucleophilic aromatic substitution (SNAr) typically requires a strong electron-withdrawing group (like a nitro group) positioned ortho or para to a leaving group. masterorganicchemistry.comchemistrysteps.com An SNAr reaction to introduce iodine on a 2-chloro-4-fluorobenzaldehyde precursor would be challenging without such activation. A more plausible nucleophilic route would involve a Sandmeyer-type reaction, starting from a 3-amino-2-chloro-4-fluorobenzaldehyde precursor. Diazotization of the amino group followed by treatment with an iodide salt (e.g., KI) would yield the desired this compound.
Reactivity and Mechanistic Investigations of 2 Chloro 4 Fluoro 3 Iodobenzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde group is a primary site for a variety of chemical transformations, including nucleophilic additions, oxidation, reduction, and condensation reactions. The electronic environment created by the ortho-chloro, meta-iodo, and para-fluoro substituents influences the electrophilicity of the carbonyl carbon and, consequently, the rates and outcomes of these reactions.
Nucleophilic Addition Reactions (e.g., Grignard, Wittig, Aldol)
Nucleophilic addition to the carbonyl group is a cornerstone of aldehyde chemistry, enabling the formation of new carbon-carbon bonds and the synthesis of a diverse range of functional groups.
Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to 2-Chloro-4-fluoro-3-iodobenzaldehyde is expected to proceed via nucleophilic attack on the carbonyl carbon to form a secondary alcohol after acidic workup. libretexts.orgchemguide.co.uk The general mechanism involves the Grignard reagent adding across the carbon-oxygen double bond to form a magnesium alkoxide intermediate, which is subsequently protonated. libretexts.org However, the presence of three halogen atoms introduces potential complexities. Grignard reagents are strongly basic and can participate in side reactions, such as deprotonation if acidic protons are present, or halogen-magnesium exchange, particularly with the more reactive iodine atom. To favor the desired 1,2-addition to the aldehyde, reactions are typically conducted in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF) at low temperatures.
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with a fixed double bond position. wikipedia.org This reaction involves a triphenyl phosphonium (B103445) ylide (Wittig reagent) attacking the aldehyde. wikipedia.orglibretexts.org The reaction of this compound with a Wittig reagent, such as one prepared from an alkyl halide and triphenylphosphine, would yield a substituted styrene (B11656) derivative. The stereochemical outcome (Z- or E-alkene) depends on the stability of the ylide used; unstabilized ylides typically favor the Z-alkene, while stabilized ylides yield the E-alkene. organic-chemistry.org The reaction is generally tolerant of various functional groups, including aryl halides. wikipedia.orglibretexts.org
Aldol (B89426) Condensation: In a crossed or mixed Aldol condensation, this compound can act as the electrophilic partner, reacting with an enolizable ketone or aldehyde in the presence of a base or acid catalyst. wikipedia.orgwikipedia.org Since this specific benzaldehyde (B42025) lacks α-hydrogens, it cannot form an enolate itself and therefore can only serve as the acceptor, which simplifies the product mixture in crossed reactions. wikipedia.org The initial product is a β-hydroxy carbonyl compound, which often dehydrates, especially when heated, to form a more stable α,β-unsaturated carbonyl compound (a chalcone (B49325) derivative if the enolate is from an acetophenone). wikipedia.orgmasterorganicchemistry.com The dehydration step is particularly favorable as the resulting double bond is conjugated with both the aromatic ring and the carbonyl group. masterorganicchemistry.com
| Reaction Type | Reagent Class | Expected Product | Typical Conditions |
| Grignard Addition | R-MgX | Secondary Alcohol | Anhydrous Diethyl Ether or THF, Low Temperature |
| Wittig Olefination | Ph₃P=CHR | Alkene (Styrene derivative) | Anhydrous THF or Diethyl Ether |
| Aldol Condensation | Enolizable Aldehyde/Ketone | α,β-Unsaturated Aldehyde/Ketone | Aqueous NaOH or KOH in Ethanol (B145695) |
Oxidation Pathways to Carboxylic Acids
The aldehyde group is readily oxidized to the corresponding carboxylic acid. Several reagents are effective for this transformation, offering mild conditions that are unlikely to affect the halogen substituents. chemistrysteps.com Strong oxidants like potassium permanganate (B83412) or Jones reagent (CrO₃ in acid) are highly effective. libretexts.org Milder, more selective methods are also available. For instance, Oxone (potassium peroxymonosulfate) in water or a water-ethanol mixture provides an environmentally friendly route to the carboxylic acid. acs.org Other efficient reagents include sodium perborate (B1237305) in acetic acid and pyridinium (B92312) chlorochromate (PCC) catalyzed by periodic acid (H₅IO₆). organic-chemistry.org These methods generally provide high yields for the oxidation of aromatic aldehydes. libretexts.orgorganic-chemistry.org
| Oxidizing Agent | Solvent | Key Features |
| Potassium Permanganate (KMnO₄) | Aqueous base, then acid | Strong, inexpensive oxidant |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone | High yields at room temperature |
| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Water / Ethanol | Eco-friendly, easy product isolation |
| Sodium Perborate (NaBO₃) | Acetic Acid | Effective for aromatic aldehydes |
| Sodium Chlorite (NaClO₂) | t-BuOH/MeCN/H₂O with scavenger | Mild, selective for aldehydes |
Reduction Pathways to Benzylic Alcohols
The reduction of the aldehyde functionality to a primary benzylic alcohol, (2-Chloro-4-fluoro-3-iodophenyl)methanol, can be achieved with high selectivity using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and commonly used reagent for this purpose, selectively reducing aldehydes and ketones without affecting other functional groups like esters or the aryl halides present on the ring. masterorganicchemistry.comcdnsciencepub.com The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol at room temperature. ugm.ac.idacs.org The mechanism involves the nucleophilic transfer of a hydride ion from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent. masterorganicchemistry.com
| Reducing Agent | Solvent | Typical Conditions | Product |
| Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 0°C to Room Temperature | (2-Chloro-4-fluoro-3-iodophenyl)methanol |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether or THF | 0°C to Room Temperature | (2-Chloro-4-fluoro-3-iodophenyl)methanol |
Condensation Reactions for Imine and Enamine Formation
The reaction of this compound with primary amines leads to the formation of imines, also known as Schiff bases. masterorganicchemistry.com This condensation reaction is typically reversible and often catalyzed by acid. masterorganicchemistry.com The process involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the C=N double bond. masterorganicchemistry.com The water produced is often removed to drive the equilibrium toward the imine product. masterorganicchemistry.com Reactions can sometimes be performed neat or under solvent-free conditions. scirp.org Due to the steric hindrance and electronic effects of the halogen substituents, both electron-rich and electron-poor aldehydes are generally successful in forming imines. thieme-connect.de Enamines are not formed from this substrate, as they require the condensation of an aldehyde or ketone with a secondary amine, and this compound lacks the necessary α-hydrogens to complete the final step of enamine formation.
Reactivity of Aromatic Halogens: Site-Specific Transformations
The halogen atoms on the aromatic ring are potential sites for substitution reactions, primarily through nucleophilic aromatic substitution (SNAr) mechanisms, given the activating effect of the electron-withdrawing aldehyde group.
Transition Metal-Catalyzed Cross-Coupling Reactions at the Iodine Position
Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. For polyhalogenated substrates like this compound, these reactions can be performed with high chemoselectivity. The oxidative addition step, which is typically the rate-determining step in the catalytic cycle, occurs preferentially at the weakest carbon-halogen bond, which is the C-I bond. nih.govacs.org This allows for the selective functionalization at the 3-position while leaving the chloro and fluoro substituents intact.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organic halide to form a new carbon-carbon bond. yonedalabs.com This reaction is widely used for the synthesis of biaryl compounds. In the case of this compound, the reaction with an arylboronic acid is expected to proceed selectively at the iodine position. acs.org
The reaction typically employs a palladium(0) catalyst, which is often generated in situ from a palladium(II) precatalyst, along with a phosphine (B1218219) ligand and a base. The base is crucial for the activation of the organoboron reagent to facilitate the transmetalation step. organic-chemistry.org
Table 1: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene (B28343)/H₂O | 100 | 92 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3 | Thiophen-2-ylboronic acid | PdCl₂(dppf) (2) | - | Cs₂CO₃ | DMF | 80 | 95 |
Note: The data in this table is representative of typical Suzuki-Miyaura reactions involving aryl iodides and is presented for illustrative purposes.
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of an aryl halide with a terminal alkyne. organic-chemistry.org The reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst and an amine base. youtube.com For this compound, the high reactivity of the C-I bond allows for selective alkynylation at this position under mild conditions, leaving the C-Cl and C-F bonds untouched. researchgate.netnih.gov
The copper co-catalyst is believed to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium(II) complex formed after oxidative addition of the aryl iodide. youtube.com Copper-free Sonogashira protocols have also been developed. nih.gov
Table 2: Representative Conditions for Sonogashira Coupling
| Entry | Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | 94 |
| 2 | Ethynyltrimethylsilane | Pd(OAc)₂ (1) | CuI (2) | DIPEA | DMF | 50 | 91 |
| 3 | 1-Octyne | Pd(PPh₃)₄ (3) | CuI (5) | TEA | Toluene | 70 | 85 |
Note: The data in this table is representative of typical Sonogashira reactions involving aryl iodides and is presented for illustrative purposes.
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene. nih.gov The reaction typically requires a palladium catalyst, a phosphine ligand or is run ligand-free, and a base. The regioselectivity of the alkene addition is influenced by both steric and electronic factors of the alkene substrate. buecher.de For this compound, the reaction is expected to occur exclusively at the C-I bond. nih.gov
The mechanism involves oxidative addition of the aryl iodide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step releases the product and generates a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by the base. nih.gov
Table 3: Representative Conditions for Heck Coupling
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMF | 100 | 89 |
| 2 | n-Butyl acrylate | Pd(OAc)₂ (1) | - | NaOAc | DMA | 120 | 93 |
| 3 | 1-Octene | PdCl₂(PPh₃)₂ (3) | - | Et₃N | Acetonitrile (B52724) | 80 | 78 |
Note: The data in this table is representative of typical Heck reactions involving aryl iodides and is presented for illustrative purposes.
Other important cross-coupling reactions can also be selectively performed at the iodine position of this compound.
Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium) as the nucleophile and is typically catalyzed by nickel or palladium complexes. uh.edu
Negishi Coupling: This reaction employs an organozinc reagent, which offers the advantage of higher functional group tolerance compared to Grignard reagents. Palladium or nickel catalysts are commonly used. mit.edunih.gov
Stille Coupling: This reaction involves the coupling of an organostannane (organotin) reagent with an organic halide, catalyzed by palladium. Organostannanes are stable to air and moisture but are toxic.
In all these cases, the established reactivity order of aryl halides (I > Br > Cl) ensures that the coupling occurs selectively at the C-3 position of the benzaldehyde ring.
Metal-Halogen Exchange Reactions for Organometallic Reagent Generation
Metal-halogen exchange is a fundamental reaction in organometallic chemistry used to convert an organic halide into a highly reactive organometallic reagent. wikipedia.org This reaction is particularly efficient for aryl iodides and bromides when treated with organolithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures. ethz.ch
For this compound, the exchange is expected to occur almost instantaneously and exclusively at the iodine position, due to the much higher kinetic acidity of the C-I bond compared to the C-Cl or C-F bonds. wikipedia.org This transformation generates a potent aryl-lithium nucleophile. This newly formed organometallic intermediate is highly valuable as it can be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides) to introduce a wide range of substituents at the 3-position, a transformation not easily achievable through direct cross-coupling. Care must be taken to perform the reaction at low temperatures (typically -78 °C) to prevent unwanted side reactions, such as the addition of the organolithium reagent to the aldehyde group of another molecule.
Elucidation of Reaction Mechanisms and Transition States
The mechanisms of the aforementioned reactions have been extensively studied. For the palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.), a general catalytic cycle is widely accepted, consisting of three primary steps: wikipedia.org
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a square planar Pd(II) complex. This is generally the rate-determining step and establishes the chemoselectivity of the reaction. nih.gov
Transmetalation: The organic group from the coupling partner (e.g., organoboron, organozinc, organotin, or copper acetylide) is transferred to the palladium center, displacing the halide and forming a new Pd(II) intermediate with both organic fragments attached.
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.
For metal-halogen exchange, the mechanism is thought to proceed through the formation of an 'ate-complex'. wikipedia.org In this pathway, the nucleophilic carbanion of the organolithium reagent attacks the halogen atom (iodine) on the aromatic ring. This forms a transient, hypervalent intermediate (the 'ate-complex'), which then collapses to form the more stable aryllithium species and the alkyl halide byproduct. wikipedia.org The reaction is under kinetic control, with the rate following the trend I > Br > Cl, which accounts for the high selectivity observed. wikipedia.org
Kinetic Isotope Effect Studies
There are no specific kinetic isotope effect (KIE) studies available in the scientific literature for this compound. KIE studies are a powerful tool for elucidating reaction mechanisms by determining the effect of isotopic substitution on the rate of a chemical reaction. For instance, deuterating the aldehyde proton (C-H to C-D) could provide insight into whether the cleavage of this bond is the rate-determining step in reactions such as oxidations, reductions, or certain condensation reactions. A primary KIE (kH/kD > 1) would indicate that the C-H bond is broken in the rate-limiting step. The magnitude of the KIE can further distinguish between different possible transition states.
Without experimental data, it is impossible to present a data table or detailed research findings on the kinetic isotope effects for reactions involving this compound.
In Situ Spectroscopic Monitoring of Reaction Progress
No published research could be located that employs in situ spectroscopic techniques to monitor the progress of reactions involving this compound. In situ spectroscopy, such as Fourier-transform infrared (FTIR), nuclear magnetic resonance (NMR), and Raman spectroscopy, allows for real-time observation of the concentration of reactants, intermediates, and products throughout a chemical reaction. This provides invaluable mechanistic information, including the identification of transient species and the determination of reaction kinetics.
For example, in a hypothetical reaction, in situ FTIR could be used to monitor the disappearance of the characteristic aldehyde C=O stretching frequency and the appearance of new bands corresponding to the product. Similarly, in situ NMR could track changes in the chemical shifts of the aromatic and aldehyde protons, providing a detailed picture of the reaction progress.
A representative data table that could be generated from such a study would look like this:
| Time (min) | Reactant Peak Integral | Intermediate Peak Integral | Product Peak Integral |
| 0 | 1.00 | 0.00 | 0.00 |
| 10 | 0.75 | 0.15 | 0.10 |
| 30 | 0.30 | 0.25 | 0.45 |
| 60 | 0.05 | 0.10 | 0.85 |
| 120 | 0.00 | 0.00 | 1.00 |
| Note: This table is hypothetical and for illustrative purposes only, as no actual experimental data for this compound is available. |
Catalyst Design and Optimization for Enhanced Reactivity and Selectivity
There is a lack of specific research on catalyst design and optimization for reactions involving this compound. The development of efficient catalysts is crucial for controlling the reactivity and selectivity of chemical transformations. For a molecule with multiple reactive sites like this compound, a key challenge would be to design catalysts that can selectively target one functional group over others. For instance, in cross-coupling reactions, a catalyst would be needed to selectively activate the C-I bond over the C-Cl bond, or to facilitate reactions at the aldehyde group without affecting the halogen substituents.
Research in this area would likely focus on transition-metal catalysts (e.g., palladium, copper, nickel) with tailored ligand systems. The electronic and steric properties of the ligands would play a critical role in modulating the activity and selectivity of the catalyst.
A hypothetical data table from a catalyst optimization study might include the following:
| Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Selectivity (%) |
| Pd(OAc)2 | PPh3 | Toluene | 80 | 65 | 80 |
| Pd2(dba)3 | XPhos | Dioxane | 100 | 92 | 95 |
| CuI | Phen | DMF | 120 | 78 | 88 |
| Note: This table is for illustrative purposes only and does not represent actual experimental results for this compound. |
Derivatization and Synthetic Utility of 2 Chloro 4 Fluoro 3 Iodobenzaldehyde
Synthesis of Complex Polycyclic and Heterocyclic Scaffolds
The unique substitution pattern of 2-chloro-4-fluoro-3-iodobenzaldehyde makes it a valuable starting material for the synthesis of a variety of complex polycyclic and heterocyclic structures. The aldehyde group can readily participate in condensation reactions with a range of nucleophiles to form heterocyclic rings. For instance, reactions with amines, hydrazines, and hydroxylamines can lead to the formation of imines, hydrazones, and oximes, which can subsequently undergo intramolecular cyclization reactions.
Furthermore, the presence of multiple halogen atoms opens up possibilities for intramolecular cyclization reactions to construct polycyclic systems. For example, palladium-catalyzed intramolecular C-H arylation or Heck-type reactions could be envisioned, where one of the halogen atoms (preferentially the iodine) serves as a handle for the formation of a new carbon-carbon bond with another position on the aromatic ring or a tethered side chain.
Table 1: Examples of Heterocyclic Scaffolds from Substituted Benzaldehydes
| Starting Material | Reagent | Product Type | Potential Heterocycle from this compound |
|---|---|---|---|
| 2-Halobenzaldehyde | Ethylenediamine | Dihydrodiazepine | Dihydrobenzodiazepine derivative |
| 2-Halobenzaldehyde | Guanidine | Quinazoline | Substituted quinazoline |
| 2-Halobenzaldehyde | o-Phenylenediamine | Benzodiazepine | Substituted benzodiazepine |
Preparation of Advanced Intermediates for Downstream Synthesis
One of the most significant utilities of this compound lies in its capacity to serve as a building block for more complex molecules through selective functionalization of its halogen atoms. The differential reactivity of the C-I, C-Br, and C-Cl bonds in palladium-catalyzed cross-coupling reactions is well-established, with the reactivity order being C-I > C-Br > C-Cl. This allows for the sequential and selective introduction of various substituents.
The highly reactive C-I bond can be selectively targeted in Suzuki, Sonogashira, and Heck coupling reactions to introduce aryl, alkynyl, and alkenyl groups, respectively, while leaving the C-Cl bond intact for subsequent transformations. wikipedia.orgorganic-chemistry.orgresearchgate.netnih.govlibretexts.orgwikipedia.orgorganic-chemistry.orgnih.govorganic-chemistry.orgnih.govresearchgate.net This stepwise functionalization is a powerful strategy for the synthesis of highly substituted and complex aromatic compounds that are valuable intermediates in pharmaceutical and materials science research. nih.govnih.gov
Table 2: Selective Cross-Coupling Reactions of Aryl Halides
| Reaction Type | Aryl Halide Reactivity | Typical Catalyst | Potential Transformation of this compound |
|---|---|---|---|
| Suzuki Coupling | Ar-I > Ar-Br > Ar-Cl | Pd(PPh₃)₄, Pd(OAc)₂ | Selective coupling at the C-I position with an arylboronic acid |
| Sonogashira Coupling | Ar-I > Ar-Br > Ar-Cl | Pd(PPh₃)₂Cl₂, CuI | Selective coupling at the C-I position with a terminal alkyne |
| Heck Reaction | Ar-I > Ar-Br > Ar-Cl | Pd(OAc)₂, P(o-tol)₃ | Selective coupling at the C-I position with an alkene |
Regiocontrolled Introduction of Multiple Functional Groups
The existing substituents on the this compound ring direct the regioselectivity of further functionalization. The aldehyde group is a meta-directing deactivating group, while the halogen atoms are ortho, para-directing deactivating groups. The interplay of these electronic effects, along with steric hindrance from the bulky iodine atom, governs the position of incoming electrophiles in electrophilic aromatic substitution reactions.
Alternatively, directed ortho-metalation (DoM) provides a powerful strategy for regioselective functionalization. uwindsor.cabaranlab.org The aldehyde group can be transiently converted into a directing metalation group (DMG), such as an imine or an acetal, which can direct a strong base to deprotonate the ortho position. In the case of this compound, this would likely be the C6 position, which is ortho to the aldehyde and not sterically hindered by the iodine atom. Subsequent quenching with an electrophile would introduce a new substituent at this specific position. The halogen atoms themselves can also influence the site of metalation. uwindsor.cansf.govacs.org
Stereoselective Transformations Facilitated by Halogen Substitution
The aldehyde functionality of this compound is a prochiral center, making it a suitable substrate for stereoselective nucleophilic addition reactions. The use of chiral auxiliaries, chiral catalysts, or chiral reagents can control the stereochemical outcome of these additions, leading to the formation of enantioenriched secondary alcohols. wikipedia.orgbath.ac.ukyoutube.comresearchgate.net
The presence of the ortho-chloro and ortho-iodo substituents can influence the stereoselectivity of these reactions through steric and electronic effects. The bulky halogen atoms can create a specific chiral environment around the aldehyde, favoring the approach of the nucleophile from one face over the other. This substrate-controlled diastereoselectivity can be a powerful tool in asymmetric synthesis. For example, in aldol (B89426) reactions, the formation of a specific diastereomer can be enhanced by the steric bulk of the ortho substituents. youtube.com
Table 3: Examples of Stereoselective Additions to Aldehydes
| Reaction Type | Chiral Control | Potential Outcome with this compound |
|---|---|---|
| Grignard Addition | Chiral ligand | Enantioenriched secondary alcohol |
| Aldol Reaction | Chiral auxiliary (e.g., Evans auxiliary) | Diastereomerically enriched β-hydroxy carbonyl compound |
| Asymmetric Reduction | Chiral reducing agent (e.g., CBS reagent) | Enantioenriched secondary alcohol |
Inability to Generate Article Due to Lack of Available Scientific Data
Following a comprehensive search of scientific databases, chemical supplier catalogs, and scholarly articles, it has been determined that publicly available experimental spectroscopic and analytical data for the compound This compound is insufficient to generate the requested article.
The user's instructions require a thorough, informative, and scientifically accurate article, including detailed research findings and data tables for various analytical techniques such as NMR, HRMS, IR, and Raman spectroscopy. This level of detail is contingent upon the existence of published experimental results for the specific molecule .
Searches for "this compound" did not yield any specific ¹H NMR, ¹³C NMR, ¹⁹F NMR, HMBC, HSQC, high-resolution mass spectrometry, or infrared and Raman spectroscopy data. While information is available for numerous related isomers and analogs—such as 2-chloro-4-fluorobenzaldehyde (B1630644), 2-fluoro-3-iodobenzaldehyde, and 4-chloro-3-fluorobenzaldehyde—this data cannot be accurately extrapolated to the target compound. Spectroscopic characteristics are highly specific to the unique electronic and steric environment of a molecule, and the precise arrangement of chloro, fluoro, and iodo substituents on the benzaldehyde (B42025) ring will produce a distinct spectral fingerprint.
Generating an article with predicted or fabricated data would violate the core principles of scientific accuracy and the specific instructions to avoid hallucination. Therefore, without access to the necessary experimental research findings, it is not possible to fulfill the request to create the detailed and data-rich article as outlined.
Advanced Spectroscopic and Analytical Characterization of 2 Chloro 4 Fluoro 3 Iodobenzaldehyde and Its Reaction Products
Chromatographic Techniques for Purity Assessment and Reaction Monitoring
Chromatographic separation techniques are indispensable tools in the analytical chemist's arsenal (B13267) for dissecting complex mixtures, quantifying components, and verifying the purity of synthesized compounds. Both GC-MS and HPLC offer unique advantages in the analysis of 2-Chloro-4-fluoro-3-iodobenzaldehyde, from assessing the purity of the starting material to tracking the progress of its chemical transformations.
Gas Chromatography-Mass Spectrometry is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This method is particularly well-suited for the analysis of volatile and thermally stable compounds like this compound.
In a typical GC-MS analysis, the sample is first vaporized and introduced into a long, thin capillary column. An inert carrier gas, such as helium or nitrogen, propels the sample through the column, which is coated with a stationary phase. The separation of components is achieved based on their differential partitioning between the mobile gas phase and the stationary liquid phase. The retention time, or the time it takes for a compound to travel through the column, is a characteristic identifier for a specific analyte under a given set of chromatographic conditions.
Following separation in the gas chromatograph, the individual components enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting ions are then separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This mass spectrum serves as a "molecular fingerprint," allowing for unambiguous identification by comparing it to spectral libraries or by interpreting the fragmentation patterns.
For the analysis of this compound, a hypothetical GC-MS method would involve the parameters outlined in the table below. The resulting mass spectrum would be expected to show a molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragment ions resulting from the loss of halogen atoms and the carbonyl group.
Table 1: Illustrative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Inlet Temperature | 250 °C |
| Injection Mode | Splitless |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Temperature Program | Initial 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Impact (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 50-400 amu |
| Solvent Delay | 3 min |
Reaction monitoring using GC-MS allows for the real-time tracking of the consumption of this compound and the formation of products. By periodically analyzing aliquots of the reaction mixture, chemists can determine the reaction's endpoint, identify the presence of any intermediates, and quantify the yield of the desired product.
High-Performance Liquid Chromatography is another cornerstone of analytical chemistry, offering high-resolution separations for a wide range of compounds, including those that are non-volatile or thermally labile. HPLC is extensively used for the purity assessment of raw materials, intermediates, and final products in the pharmaceutical and chemical industries.
In HPLC, a liquid solvent (the mobile phase) is pumped at high pressure through a column packed with a solid adsorbent material (the stationary phase). The sample is injected into the mobile phase stream and travels through the column. Separation is achieved based on the different interactions of the sample components with the stationary phase. Compounds that have a stronger affinity for the stationary phase will move more slowly through the column, resulting in different retention times.
For the analysis of this compound, a reversed-phase HPLC method is commonly employed. In this mode, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. The purity of a sample can be determined by integrating the peak area of the main component and any impurities detected in the chromatogram. A UV detector is typically used for aromatic compounds like benzaldehydes, as they exhibit strong absorbance in the ultraviolet region.
Table 2: Representative HPLC Parameters for Purity Assessment of this compound
| Parameter | Value |
| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
HPLC is also a valuable tool for monitoring the progress of reactions involving this compound. By analyzing the reaction mixture at different time points, it is possible to observe the decrease in the starting material's peak and the emergence and growth of the product peak. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of the desired product.
Computational Chemistry and Theoretical Studies on 2 Chloro 4 Fluoro 3 Iodobenzaldehyde
Electronic Structure and Molecular Orbital Analysis
The electronic structure of 2-Chloro-4-fluoro-3-iodobenzaldehyde is fundamentally governed by the interplay of the electron-withdrawing aldehyde group (-CHO) and the three different halogen substituents on the benzene (B151609) ring. Each halogen atom exerts a distinct influence based on its electronegativity and size, modulating the electron density distribution across the molecule.
Inductive and Resonance Effects: All three halogens (F, Cl, I) are more electronegative than carbon, leading to a net inductive withdrawal of electron density (-I effect) from the aromatic ring. This effect decreases down the group (F > Cl > I). Conversely, halogens possess lone pairs of electrons that can be donated to the π-system of the benzene ring through resonance (+R effect). This resonance effect also decreases down the group (F > Cl > I). The aldehyde group is a strong electron-withdrawing group through both induction and resonance (-I, -R), deactivating the ring towards electrophilic attack.
Molecular Orbitals: Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule. A computational analysis would reveal a set of occupied and unoccupied orbitals with discrete energy levels. The distribution and energy of these orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the molecule's electronic transitions and reactivity. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the more polarizable iodine atom, while the LUMO is anticipated to have significant contributions from the electron-deficient aldehyde group and the carbon atoms of the ring.
Density Functional Theory (DFT) Calculations for Ground State Geometries and Energies
Density Functional Theory (DFT) is a robust computational method used to determine the lowest energy conformation (ground state geometry) of a molecule. By employing functionals such as B3LYP and basis sets like 6-311++G(d,p), the electronic energy and spatial arrangement of atoms can be calculated with high accuracy.
For this compound, DFT calculations would optimize the bond lengths, bond angles, and dihedral angles to find the most stable structure. The planarity of the benzaldehyde (B42025) system is a key feature, though minor distortions may occur due to steric hindrance between the bulky iodine atom and the adjacent chloro and aldehyde groups. The calculations would also yield the total electronic energy, which is a measure of the molecule's stability.
Table 1: Predicted Ground State Geometrical Parameters for this compound (Based on DFT Calculations of Analogous Structures) This table presents representative values expected from a DFT/B3LYP calculation. Actual values may vary based on the specific computational methodology.
| Parameter | Atom Pair/Trio | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.21 Å |
| Bond Length | C-F | ~1.35 Å |
| Bond Length | C-Cl | ~1.73 Å |
| Bond Length | C-I | ~2.09 Å |
| Bond Angle | C-C(CHO)-H | ~116° |
| Bond Angle | C-C(Cl)-C(I) | ~121° |
Prediction of Chemical Reactivity and Selectivity via Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the HOMO of one molecule and the LUMO of another. The energy and spatial distribution of these orbitals are key predictors of chemical behavior.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of molecular stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more readily excited, implying higher reactivity. The multiple electron-withdrawing groups on this compound would be expected to lower the energies of both the HOMO and LUMO, and the resulting gap would dictate its kinetic stability.
Reactivity Sites: The locations of the HOMO and LUMO lobes indicate the most probable sites for electrophilic and nucleophilic attack, respectively.
Nucleophilic Attack: The LUMO is expected to be concentrated on the carbonyl carbon of the aldehyde group, making it the primary site for attack by nucleophiles.
Electrophilic Attack: The HOMO, representing the most available electrons, is likely distributed over the aromatic ring. However, due to the strong deactivating nature of the substituents, electrophilic aromatic substitution would be difficult. If it were to occur, FMO theory would help predict the least deactivated site.
Table 2: Conceptual Reactivity Descriptors These descriptors are derived from the energies of the frontier orbitals and are used to quantify reactivity.
| Descriptor | Formula | Predicted Significance |
|---|---|---|
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |
| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons. |
| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents resistance to change in electron distribution. |
| Electrophilicity Index (ω) | μ2 / 2η | Quantifies the electrophilic nature of the molecule. |
Modeling of Reaction Pathways and Transition States
Computational chemistry allows for the detailed exploration of potential reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify the most favorable pathway from reactants to products. This involves locating and characterizing transition states—the high-energy structures that exist transiently between reactants and products.
For this compound, one could model reactions such as the Knoevenagel condensation, where a nucleophile attacks the aldehyde carbon. sigmaaldrich.com Computational methods would be used to:
Optimize the geometries of the reactants, products, and any intermediates.
Locate the transition state structure for each step of the reaction.
Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
This modeling provides invaluable insights into reaction feasibility, kinetics, and the influence of the halogen substituents on the reaction mechanism. For instance, the steric bulk of the ortho-chloro and -iodo groups could be computationally shown to influence the trajectory of an incoming nucleophile.
Analysis of Halogen Bonding Interactions and Their Influence on Molecular Properties
Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a nucleophile (a Lewis base). This phenomenon arises from a region of positive electrostatic potential, known as a σ-hole, located on the halogen atom opposite to the covalent bond. nih.gov
In this compound, all three halogens can potentially participate in halogen bonding. However, the strength of the σ-hole and the ability to act as a halogen bond donor increases significantly with the size and polarizability of the halogen atom (I > Cl > F). nih.gov Therefore, the iodine atom is by far the most potent halogen bond donor in this molecule.
Computational studies can be used to model and quantify these interactions. For example, one could perform DFT calculations on a dimer of this compound and a Lewis base like pyridine. The analysis would focus on:
Interaction Geometries: Determining the preferred distance and angle of the C-I···N halogen bond. Strong halogen bonds are characterized by being highly linear (approaching 180°). semanticscholar.org
Interaction Energies: Calculating the binding energy of the halogen-bonded complex to quantify the strength of the interaction.
Electron Density Analysis: Using techniques like Quantum Theory of Atoms in Molecules (QTAIM) to characterize the nature of the bond.
These halogen bonding interactions can play a crucial role in the crystal packing of the molecule in the solid state and can influence its physical properties and behavior in biological systems. researchgate.net
Future Research Directions and Emerging Paradigms in Halogenated Benzaldehyde Chemistry
Development of Sustainable and Green Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. solubilityofthings.comresearchgate.net The synthesis of complex halogenated benzaldehydes often relies on multi-step processes that can be resource-intensive. Future research will focus on developing more sustainable alternatives.
One promising avenue is the use of greener solvents and reagents. mdpi.com For instance, performing reactions in water, where feasible, can significantly reduce the environmental impact associated with volatile organic solvents. mdpi.com The use of hydrogen peroxide as a benign oxidant in the presence of a suitable catalyst represents a green alternative to traditional heavy-metal-based oxidizing agents for the synthesis of carboxylic acids from aldehydes, a principle that could be adapted for transformations of halogenated benzaldehydes. mdpi.com
Another key area is the development of catalytic processes that are both highly efficient and environmentally friendly. This includes the exploration of biocatalysis, utilizing enzymes such as halogenases to achieve remarkable regioselectivity in halogenation reactions under mild, aqueous conditions. acs.org Such enzymatic approaches could offer a sustainable route to selectively install halogen atoms on a benzaldehyde (B42025) scaffold, avoiding the harsh reagents and lack of control often seen in traditional methods. acs.org Furthermore, improving the atom economy of reactions by designing one-pot, multi-step procedures minimizes waste and purification steps, a strategy that has been successfully applied to the synthesis of other substituted benzaldehydes. rug.nlresearchgate.net
| Green Chemistry Principle | Application in Halogenated Benzaldehyde Synthesis | Potential Benefit |
| Benign Solvents | Utilizing water or other eco-friendly solvents in synthetic steps. mdpi.com | Reduces volatile organic compound (VOC) emissions and solvent waste. |
| Renewable Feedstocks | Exploring bio-based starting materials for the aromatic core. | Decreases reliance on petrochemicals. |
| Catalysis | Employing reusable catalysts, including biocatalysts like halogenases. acs.org | Increases reaction efficiency, selectivity, and reduces stoichiometric waste. |
| Atom Economy | Designing synthetic routes (e.g., one-pot reactions) that maximize the incorporation of starting materials into the final product. rug.nlresearchgate.net | Minimizes by-product formation and simplifies purification. |
| Energy Efficiency | Developing reactions that proceed under milder conditions (lower temperature and pressure). mdpi.comresearchgate.net | Reduces energy consumption and associated carbon footprint. |
Exploration of Photoredox and Electrochemistry in Functionalization
Visible-light photoredox catalysis and electro-organic synthesis are rapidly emerging as powerful tools in organic chemistry, offering unique reaction pathways under exceptionally mild conditions. nih.govbeilstein-journals.orgorganic-chemistry.org These technologies hold immense potential for the synthesis and functionalization of poly-functionalized molecules like 2-Chloro-4-fluoro-3-iodobenzaldehyde.
Photoredox catalysis uses light to generate highly reactive radical intermediates from stable precursors. acs.org This has proven effective for a wide range of transformations, including C-H functionalization, which allows for the direct modification of the aromatic ring without the need for pre-functionalized starting materials. nih.govnih.gov For halogenated benzaldehydes, this could enable the selective introduction of alkyl, aryl, or other functional groups at specific positions, guided by the electronic nature of the existing substituents. nih.govbeilstein-journals.org Dual catalytic systems that merge photoredox catalysis with transition metal catalysis (e.g., nickel or palladium) can provide even greater control over bond formation. beilstein-journals.orgbeilstein-journals.org Benzaldehydes themselves can sometimes act as photoorganocatalysts, initiating reactions through hydrogen atom transfer upon photoexcitation. nih.gov
Electrochemistry offers a reagent-free method for oxidation and reduction, using electrons as a traceless and sustainable "reagent". organic-chemistry.org This approach can be applied to the synthesis of aldehydes from alcohols or their conversion to other functional groups. organic-chemistry.orgrsc.org For instance, tandem electrochemical-chemical catalysis strategies have been developed for the selective oxidation of alcohols to aldehydes at industrially relevant current densities, minimizing waste. rsc.org Electrochemical methods could also be explored for selective dehalogenation or for coupling reactions involving the aldehyde group or the aryl halides present in the molecule. researchgate.net
| Technology | Principle | Potential Application to Halogenated Benzaldehydes |
| Photoredox Catalysis | Use of visible light and a photocatalyst to generate reactive radical intermediates. acs.org | C-H functionalization to add new substituents to the aromatic ring; formation of acyl radicals from the aldehyde for coupling reactions. nih.govbeilstein-journals.org |
| Electrochemistry | Use of electric current to drive oxidation or reduction reactions. organic-chemistry.org | Synthesis from corresponding alcohols; reduction to benzyl (B1604629) alcohols or pinacols; selective functionalization or dehalogenation at specific halogen sites. rsc.org |
| Dual Catalysis | Combination of photoredox or electrochemistry with another catalytic cycle (e.g., transition metal). beilstein-journals.org | Highly selective and complex bond formations under mild conditions, such as C-H arylations or alkylations. beilstein-journals.org |
Catalyst Discovery and Optimization for Highly Selective Transformations
The precise control of reactivity is a central challenge in the synthesis of polysubstituted aromatic compounds. Catalyst design and discovery are paramount to achieving high selectivity, allowing chemists to target a specific site on a molecule like this compound, which possesses multiple reactive centers.
Future research will focus on developing novel transition-metal catalysts (e.g., based on palladium, rhodium, or nickel) with tailored ligand spheres that can differentiate between the various C-H and C-halogen bonds on the benzaldehyde ring. solubilityofthings.comnih.gov The use of directing groups, which temporarily coordinate to the metal catalyst and position it near a specific bond, is a powerful strategy for achieving regioselective C-H functionalization. nih.gov Research into transient or removable directing groups is particularly valuable for synthetic efficiency.
Furthermore, optimizing catalysts for selective cross-coupling reactions is crucial. For a molecule with chloro, fluoro, and iodo substituents, catalysts must be developed that can selectively activate the C-I bond (the most reactive) for Suzuki, Sonogashira, or Buchwald-Hartwig couplings, while leaving the C-Cl and C-F bonds intact for subsequent transformations. This orthogonality is key to building molecular complexity in a controlled manner. Catalyst systems for the selective oxidation of toluenes to benzaldehydes are also an area of intense research, with a focus on improving selectivity to prevent over-oxidation to benzoic acid. researchgate.netmdpi.comgoogle.com
| Catalyst Type | Transformation | Goal for Halogenated Benzaldehydes |
| Transition Metal Catalysts (Pd, Ni, Rh) | Cross-Coupling Reactions (e.g., Suzuki, Heck) | Selective activation of one C-X bond over others (e.g., C-I vs. C-Cl). |
| C-H Activation Catalysts | Direct Functionalization of C-H Bonds | Regioselective introduction of new functional groups at a specific position on the aromatic ring. nih.gov |
| Oxidation Catalysts (V, Co-based) | Toluene (B28343) Oxidation | Highly selective oxidation of a methyl group to an aldehyde without over-oxidation. researchgate.netmdpi.com |
| Organocatalysts | Various Transformations | Metal-free alternatives for selective reactions, enhancing sustainability. solubilityofthings.com |
Integration into Automated and High-Throughput Synthesis Platforms
The discovery and optimization of new synthetic routes and catalysts can be a time-consuming process. Automated synthesis and high-throughput screening (HTS) platforms are set to revolutionize this workflow by enabling the rapid execution and analysis of a large number of experiments. solubilityofthings.commdpi.com
Automated synthesis platforms can systematically vary reaction parameters such as catalyst, ligand, solvent, temperature, and stoichiometry, allowing for the rapid identification of optimal conditions for the synthesis or functionalization of halogenated benzaldehydes. These systems reduce human error and provide large, high-quality datasets for analysis. solubilityofthings.com
High-throughput screening techniques allow for the quick assessment of reaction outcomes, often in parallel. iitm.ac.in Methods like infrared thermography can screen for catalytic activity based on reaction heat, while scanning mass spectrometry can rapidly analyze product formation and selectivity. mdpi.comiitm.ac.in Microfluidic devices represent a promising approach for performing thousands of reactions on a single chip with minimal material consumption. iitm.ac.in By coupling these experimental HTS methods with computational and virtual screening, researchers can more efficiently navigate the vast parameter space of chemical reactions to discover novel, high-performing catalysts and synthetic pathways for complex molecules like this compound. acs.orgacs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
